1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin 1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin
Brand Name: Vulcanchem
CAS No.: 19408-74-3
VCID: VC0196215
InChI: InChI=1S/C12H2Cl6O2/c13-3-1-5-11(9(17)7(3)15)20-12-6(19-5)2-4(14)8(16)10(12)18/h1-2H
SMILES: C1=C2C(=C(C(=C1Cl)Cl)Cl)OC3=C(C(=C(C=C3O2)Cl)Cl)Cl
Molecular Formula: C12H2Cl6O2
Molecular Weight: 390.9 g/mol

1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin

CAS No.: 19408-74-3

VCID: VC0196215

Molecular Formula: C12H2Cl6O2

Molecular Weight: 390.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin - 19408-74-3

Description

1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin is a chemical compound with the molecular formula C12H2Cl6O2 and a molecular weight of 390.861 . It is also known by other names, including 1,2,3,7,8,9-Hexachlorooxanthrene and 1,2,3,7,8,9-Hexachlorodibenzodioxin . The compound's structure is available as a 2D Mol file or a computed 3D SD file .

Similar to 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin, other hexachlorodibenzo-p-dioxins exist, such as 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin and 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin . 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin has a melting point of 273 °C . These compounds belong to a class of manufactured chemicals consisting of dioxin skeletal structures with chlorine substituents and are considered persistent organic pollutants (POPs) .

These dioxins occur as by-products from various processes like manufacturing organochlorides, bleaching paper, chlorination by waste and drinking water treatment plants, municipal solid waste and industrial incinerators, and even natural sources such as volcanoes and forest fires . Due to their environmental persistence and potential toxicity, the production of these compounds is regulated in many regions .

CAS No. 19408-74-3
Product Name 1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin
Molecular Formula C12H2Cl6O2
Molecular Weight 390.9 g/mol
IUPAC Name 1,2,3,7,8,9-hexachlorodibenzo-p-dioxin
Standard InChI InChI=1S/C12H2Cl6O2/c13-3-1-5-11(9(17)7(3)15)20-12-6(19-5)2-4(14)8(16)10(12)18/h1-2H
Standard InChIKey LGIRBUBHIWTVCK-UHFFFAOYSA-N
SMILES C1=C2C(=C(C(=C1Cl)Cl)Cl)OC3=C(C(=C(C=C3O2)Cl)Cl)Cl
Canonical SMILES C1=C2C(=C(C(=C1Cl)Cl)Cl)OC3=C(C(=C(C=C3O2)Cl)Cl)Cl
Purity > 95%
Synonyms 1,2,3,6,7,8-hexachlorodibenzo-p-dioxin
1,2,3,6,7,8-hexachlorodibenzodioxin
HxCDD
PubChem Compound 29575
Last Modified Aug 15 2023

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